molecular formula C24H23BrN2O2S2 B12017840 (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-hexyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-hexyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12017840
M. Wt: 515.5 g/mol
InChI Key: AQNHJWFMWQGQKE-MRCUWXFGSA-N
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Description

The compound “(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-hexyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a thiazolidinone ring, an indolinone core, and various substituents including a bromine atom and a hexyl chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the indolinone core, and the introduction of the substituents. Typical synthetic routes might include:

    Formation of the Thiazolidinone Ring: This could involve the reaction of a thiourea derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the Indolinone Core: This might be achieved through a Fischer indole synthesis, involving the reaction of a phenylhydrazine with a ketone.

    Introduction of Substituents: The bromine atom and hexyl chain could be introduced through halogenation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring and indolinone core can be oxidized under appropriate conditions.

    Reduction: Reduction of the carbonyl groups in the thiazolidinone and indolinone moieties can be achieved using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

The compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-chloro-1-hexyl-1,3-dihydro-2H-indol-2-one: Similar structure with a chlorine atom instead of bromine.

    (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one: Similar structure with a methyl group instead of a hexyl chain.

Uniqueness

The uniqueness of the compound lies in its specific combination of substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H23BrN2O2S2

Molecular Weight

515.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23BrN2O2S2/c1-2-3-4-8-13-26-19-12-11-17(25)14-18(19)20(22(26)28)21-23(29)27(24(30)31-21)15-16-9-6-5-7-10-16/h5-7,9-12,14H,2-4,8,13,15H2,1H3/b21-20-

InChI Key

AQNHJWFMWQGQKE-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O

Origin of Product

United States

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